4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one
Description
Systematic Nomenclature and IUPAC Conventions
The compound 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is a quinolin-2-one system, where the carbonyl group at position 2 defines the principal chain. The hydroxyl group at position 4, methyl group at position 1, and phenyl substituent at position 3 are named as prefixes in alphabetical order. Its systematic IUPAC name is 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one , reflecting the keto-enol tautomerism inherent to the structure. Alternative nomenclature includes descriptors like "1,2-dihydroquinolin-2-one" to emphasize the partial saturation of the heterocyclic ring. Common synonyms include Arboricine (a natural product isolate from Kopsia arborea) and NSC-675808, as documented in chemical registries.
Molecular Geometry and Conformational Analysis
The molecular framework comprises a planar quinoline core (r.m.s. deviation = 0.013 Å), with a phenyl ring appended at position 3 and a methyl group at position 1. X-ray diffraction studies reveal a dihedral angle of 62.16° between the phenyl ring and the quinoline plane, indicating significant steric and electronic interactions. The methyl group at N1 adopts a pseudo-axial orientation relative to the quinoline system, while the hydroxyl group at C4 participates in intramolecular hydrogen bonding with the carbonyl oxygen (O1⋯H2 = 2.650 Å).
Conformational flexibility arises from the butoxy chain in derivatives, as observed in torsional parameters (τ₂–τ₆ = 82.46°). Non-planarity in the dihydroquinoline moiety is quantified using Cremer-Pople puckering parameters (Q = 0.420 Å, θ = 65.9°), indicating a screw-boat conformation for the saturated ring.
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C1–N1 bond length | 1.317 Å | |
| C2–O1 (carbonyl) length | 1.214 Å | |
| Dihedral angle (phenyl vs. quinoline) | 62.16° |
X-ray Crystallographic Studies and Unit Cell Parameters
Single-crystal X-ray analysis confirms the monoclinic crystal system with space group P2₁ and unit cell dimensions:
The asymmetric unit contains one molecule, with intermolecular O–H⋯O hydrogen bonds (O2–H2⋯O1 = 1.818 Å) forming infinite chains along the b-axis. π-π stacking interactions between quinoline systems (centroid distance = 3.685 Å) and C–H⋯O/N contacts further stabilize the lattice.
Table 2: Hydrogen Bonding Interactions
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O2–H2⋯O1 | 0.82 | 1.82 | 2.650 | 128 |
| C8–H8⋯O2 | 0.93 | 2.42 | 3.008 | 122 |
Tautomeric Equilibria and Resonance Stabilization Effects
The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding (O2–H2⋯O1). Matrix isolation studies of analogous 4-hydroxyquinolin-2-ones reveal two tautomers in equilibrium: the dominant 4-hydroxy-2-quinolone and minor 2-hydroxy-4-quinolone forms. Computational studies (DFT/B3LYP) estimate a free energy difference (ΔG) of 27–38 kJ/mol favoring the enol tautomer due to aromatic stabilization of the quinoline ring.
Resonance effects delocalize electron density from the hydroxyl group into the carbonyl system, reducing the C2–O1 bond order (1.214 Å vs. 1.23 Å in non-conjugated ketones). This conjugation is evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ = 269–314 nm) and attenuated IR carbonyl stretching frequencies (νC=O = 1657 cm⁻¹).
Table 3: Tautomeric Energy Differences
| Tautomer Pair | ΔG (kJ/mol) | Method |
|---|---|---|
| 4-Hydroxy vs. 2-Keto | 27 | CBS-QB3 |
| 4-Keto vs. 2-Hydroxy | 38 | B3LYP/6-311++G(d,p) |
Properties
IUPAC Name |
4-hydroxy-1-methyl-3-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)15(18)14(16(17)19)11-7-3-2-4-8-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKIYIWKKBDFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715681 | |
| Record name | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-66-4 | |
| Record name | 4-Hydroxy-1-methyl-3-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermal Condensation of Diethyl Phenylmalonate with N-Methylaniline
The earliest and most widely used method for synthesizing 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one involves the thermal condensation of diethyl phenylmalonate with N-methylaniline. This method was first reported by Baumgarten and Kärgel in 1927 and remains a benchmark in the synthesis of 4-hydroxyquinolin-2-ones.
- Reaction Conditions: Heating diethyl phenylmalonate with N-methylaniline under thermal conditions.
- Mechanism: The reaction proceeds through condensation, forming the quinolinone ring system.
- Advantages: General applicability to various malonates and anilines.
- Improvements: Microwave irradiation has been applied to this reaction to improve yield and reduce reaction time (Lange et al., 2001).
This method is still considered the most general and practical approach for preparing the title compound and its analogs.
Intramolecular Cyclization of 2-Acylaminobenzoates
Another approach involves the intramolecular cyclization of 2-acylaminobenzoate derivatives. This method offers a feasible alternative to the classical condensation route.
- Process: Cyclization of suitably substituted 2-acylaminobenzoates under controlled conditions.
- References: Martensson & Nilsson (1960), Bezuglyi et al. (1992).
- Advantages: Potentially milder conditions and different substitution patterns can be introduced.
Cyclization of Phenyl Malonamides Using Polyphosphoric Acid or Eaton’s Reagent
Recent advances have focused on cyclization strategies using phenyl malonamides as precursors.
- Reagents: Polyphosphoric acid (PPA) or Eaton’s reagent (phosphoric anhydride and methanesulfonic acid).
- Conditions: Heating at moderate temperatures (140–150 °C) for several hours.
- Outcome: Efficient cyclization to form the 4-hydroxyquinolinone core with reduced decarboxylation side reactions.
- Significance: This method provides better control over reaction conditions and yields.
Microwave-Assisted Condensation Using Aniline and Malonic Acid Derivatives
The classical condensation of aniline with malonic acid derivatives has been improved by microwave irradiation techniques.
- Reaction: Aniline reacts with malonic acid in the presence of condensing agents such as zinc chloride and phosphorus oxychloride.
- Microwave Enhancement: Use of N,N-dimethylformamide as an energy transfer agent enhances reaction rates and yields.
- Drawbacks: Traditional reagents like POCl3 and ZnCl2 are hazardous and environmentally unfriendly.
- References: Arya and Agarwal (2007), Ahmed et al. (2010, 2011).
Multi-Step Synthesis via Substituted Quinolinone Intermediates
In some studies, derivatives of 4-hydroxyquinolinones are prepared through multi-step synthetic routes involving intermediate functionalization.
For example, the synthesis of 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one involves:
- Step 1: Heating 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinoline with 2,4-dichlorobenzal and a catalytic amount of piperidine.
- Step 2: Reaction with hydrazine hydrate in DMF to form the pyrazolyl derivative.
This demonstrates the versatility of the 4-hydroxyquinolinone scaffold for further functionalization and derivative synthesis.
Summary Table of Preparation Methods
Detailed Research Findings
- The classical thermal condensation remains the most reliable and scalable method for synthesizing 4-hydroxy-1-methyl-3-phenylquinolin-2-one, with microwave-assisted variants offering improved efficiency.
- Intramolecular cyclization methods provide alternative routes, especially useful for tailored substitutions on the quinolinone ring.
- The use of polyphosphoric acid and Eaton’s reagent for cyclization of malonamides minimizes decarboxylation and improves yields, representing a significant advancement in synthetic methodology.
- Microwave-assisted synthesis reduces reaction times dramatically and can improve yields but requires careful control to avoid degradation.
- Multi-step syntheses involving substituted intermediates extend the utility of the compound for derivative preparation, important for applications such as antioxidant additives.
This comprehensive overview integrates classical and modern synthetic strategies for preparing 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, highlighting the evolution of methods from early thermal condensations to advanced cyclizations and microwave-assisted protocols.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-HMQ is a dihydroquinolinone derivative with the molecular formula and a molecular weight of approximately 251.28 g/mol. Its structure features a hydroxyl group at the 4-position and a methyl group at the 1-position of the quinoline core, which contributes to its unique properties and biological activities.
Biological Activities
Research indicates that 4-HMQ exhibits several significant biological activities:
1. Antioxidant Activity:
- Studies have demonstrated that 4-HMQ possesses antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, making it a candidate for developing antioxidant agents .
2. Antimicrobial Properties:
- The compound has shown promise in antimicrobial applications, potentially effective against various bacterial strains. This suggests its utility in developing new antimicrobial therapies.
3. Anticancer Potential:
- Preliminary studies have indicated that 4-HMQ derivatives exhibit anticancer activity, with some compounds showing IC50 values less than 10 µg/mL against certain cancer cell lines like K562 and Hep3B . This positions 4-HMQ as a potential lead compound in cancer drug discovery.
Case Study: Anticancer Activity
In a recent study, derivatives of 4-HMQ were synthesized and evaluated for their anticancer activity against various cell lines. The most promising derivatives exhibited significant cytotoxic effects, suggesting that modifications to the core structure could enhance efficacy against cancer cells .
Case Study: Antioxidant Efficacy
Another investigation focused on the antioxidant efficiency of synthesized quinolinone derivatives, including those based on 4-HMQ. The results indicated substantial antioxidant activity through multiple assays, establishing a foundation for further exploration in nutraceutical applications .
Mechanism of Action
The mechanism by which 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common targets include DNA and proteins involved in cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydroquinolin-2-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 4-hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one with structurally related analogs:
Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely increases aqueous solubility compared to chloro or nitro derivatives .
- Metabolic Stability: Methyl groups (e.g., at position 1) reduce oxidative metabolism, enhancing half-life relative to non-methylated analogs .
Biological Activity
4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a derivative of quinolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory substance, and antimicrobial agent. The following sections detail its biological activities, including relevant research findings and data tables.
- Molecular Formula : C₁₆H₁₃N₁O₂
- CAS Number : 519-66-4
- Synonyms : 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A study synthesized various derivatives and evaluated their efficacy against cancer cell lines, notably A549 (lung cancer) and MDA-MB (breast cancer) cells.
Research Findings
The synthesized compounds demonstrated varying degrees of cytotoxicity. Notably, some derivatives exhibited IC50 values in the range of 25–50 μg/mL:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| IVa | A549 | 25–50 |
| IVb | MDA-MB | 25–50 |
| IVg | A549 | 0.0298 |
| IVg | MDA-MB | 0.0338 |
The compound IVg showed the highest activity against both cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. A study focused on the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The synthesized quinolinone carboxamide derivatives exhibited significant LOX inhibitory activity.
Key Findings
Among the tested compounds, several demonstrated promising multi-target activity with significant antioxidant properties:
| Compound Type | LOX Inhibition (%) |
|---|---|
| Quinolinone Carboxamides | >60 |
| Hybrid Compounds | >70 |
These results suggest that derivatives of 4-hydroxyquinolinone could serve as effective anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. Some derivatives showed potent activity against antibiotic-resistant strains, indicating their potential use in overcoming resistance.
Study Results
In vitro evaluations revealed that certain compounds exhibited significant antibacterial effects:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 μg/mL |
| Compound B | Escherichia coli | 15 μg/mL |
These findings underscore the importance of this compound class in developing new antimicrobial therapies .
Case Studies and Applications
Several case studies have documented the synthesis and biological evaluation of quinolinone derivatives. For instance, a recent investigation into N-thiadiazole derivatives demonstrated their effectiveness against Streptococcus pneumoniae, with promising pharmacokinetic profiles observed during in vivo testing .
Q & A
Q. What are the common synthetic routes and optimization strategies for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of temperature, solvent selection, and catalysts. For example, analogous dihydroquinolinone derivatives are synthesized using dichloromethane or ethanol as solvents, with catalysts like palladium or bases to facilitate cyclization and functionalization . Key steps include:
Formation of the dihydroquinolinone core via cyclocondensation.
Introduction of substituents (e.g., phenyl or hydroxy groups) through electrophilic substitution or cross-coupling reactions.
Optimization of yield and purity via pH adjustment and solvent polarity control.
Reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) are critical to minimize side products.
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- NMR (¹H, ¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C4) .
- IR to identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., theoretical C₁₆H₁₃NO₂: 251.09 g/mol).
- Chromatography : HPLC or TLC to assess purity, using mobile phases like hexane/ethyl acetate gradients .
Q. What is the correct IUPAC nomenclature and structural significance of the dihydroquinolin-2-one core?
- Methodological Answer : The IUPAC name This compound reflects:
- A bicyclic system with a lactam (amide) at position 2.
- Substituents: hydroxy (C4), methyl (N1), and phenyl (C3) groups.
The "1,2-dihydro" designation indicates partial saturation of the quinoline ring, influencing reactivity and conjugation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s stereoelectronic properties?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron radiation) for precise electron density mapping.
- Refinement with SHELXL :
Initial structure solution via direct methods (SHELXS/SHELXD).
Refinement of positional and thermal parameters, including hydrogen bonding (e.g., O-H···O interactions).
Validation using R-factors and residual density plots to ensure model accuracy .
- Applications : Analysis of intermolecular interactions (e.g., π-stacking of phenyl groups) for crystal engineering.
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:
- Multi-technique corroboration : Combine 2D NMR (COSY, NOESY) with computational chemistry (DFT calculations) to validate assignments .
- Isolation of intermediates : Identify side products via column chromatography and compare spectral profiles .
- Dynamic effects : Assess tautomerism or solvent-dependent conformational changes using variable-temperature NMR .
Q. What experimental designs are effective for studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Identification : Molecular docking to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors.
- In Vitro Assays :
Enzyme inhibition kinetics (IC₅₀ determination) using fluorogenic substrates.
Cellular viability assays (e.g., MTT) to assess cytotoxicity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
